REACTION_CXSMILES
|
[SiH3][CH:2]([SiH3])[C:3](N)=[O:4].C[O:8][P:9]([O:12][CH3:13])[O:10][CH3:11].CN(C)C1C=CC(C(O)C2C=CC(N(C)C)=CC=2)=CC=1.CO.[C:36]([O:39][CH2:40]C)(=[O:38])[CH3:37]>>[CH3:11][O:10][P:9]([O:12][CH3:13])([CH2:2][C:3](=[O:4])[CH2:37][C:36]([O:39][CH3:40])=[O:38])=[O:8] |f:3.4|
|
Name
|
compound
|
Quantity
|
83.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bissilylacetamide
|
Quantity
|
15.23 g
|
Type
|
reactant
|
Smiles
|
[SiH3]C(C(=O)N)[SiH3]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COP(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)O)C=C1)C
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixutre was cooled to 70° C.
|
Type
|
DISTILLATION
|
Details
|
volatile components were distilled at 10 mm pressure
|
Type
|
WAIT
|
Details
|
the product was kept at 0.5 mm pressure for ten minutes
|
Type
|
WASH
|
Details
|
washed with brine (2×50 mL), aqueous sodium bicarbonate (25 mL, vigorous reaction) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vaccum
|
Type
|
CUSTOM
|
Details
|
to give 55.79 g of the crude title compound
|
Type
|
TEMPERATURE
|
Details
|
The product was heated to 100° C. under vaccum (0.4 mm) for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove the more volatile impurities
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 mL ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COP(=O)(CC(CC(=O)OC)=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |